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molecular formula C6H3Cl4N B8390056 2,6-Dichloro-4-(dichloromethyl)pyridine

2,6-Dichloro-4-(dichloromethyl)pyridine

Cat. No. B8390056
M. Wt: 230.9 g/mol
InChI Key: RZGHDKSFXCVAHG-UHFFFAOYSA-N
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Patent
US04190662

Procedure details

The 2,4-dichloro-6-(dichloromethyl)pyridine and the 2,4-dichloro-6-(dichlorofluoromethyl)pyridine reactants can be prepared by following the above procedure, employing 2,4-dichloro-6-(trichloromethyl)pyridine as the starting material.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2,4-dichloro-6-(dichlorofluoromethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[C:4](C(Cl)Cl)[N:3]=1.ClC1C=C(Cl)C=C([C:20]([Cl:23])([Cl:22])F)N=1.[Cl:24]C1C=C(Cl)C=C(C(Cl)(Cl)Cl)N=1>>[Cl:24][C:4]1[CH:5]=[C:6]([CH:20]([Cl:23])[Cl:22])[CH:7]=[C:2]([Cl:1])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)C(Cl)Cl
Name
2,4-dichloro-6-(dichlorofluoromethyl)pyridine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)C(F)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=C1)Cl)C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC(=C1)C(Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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